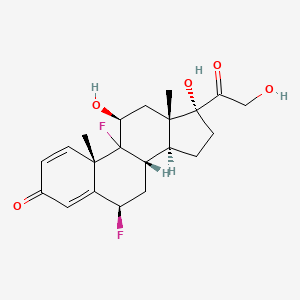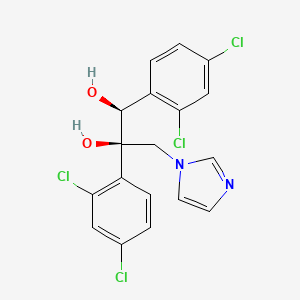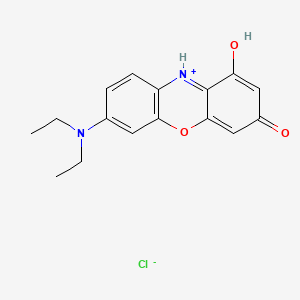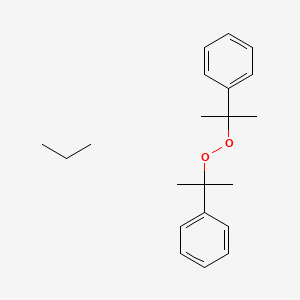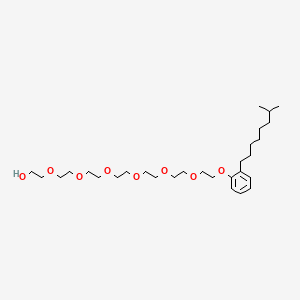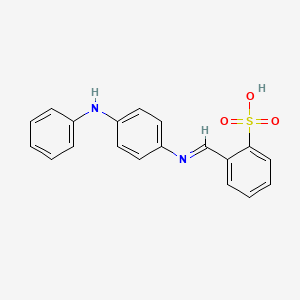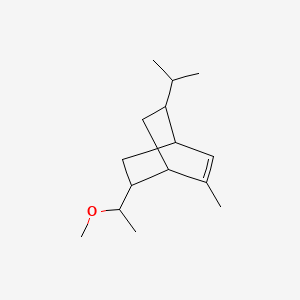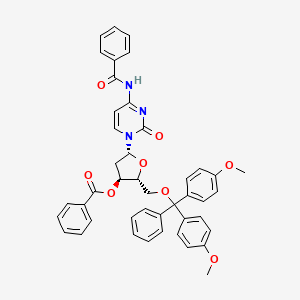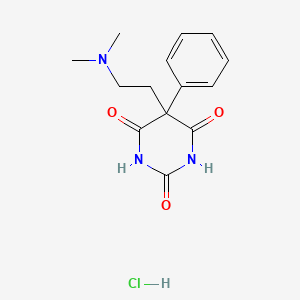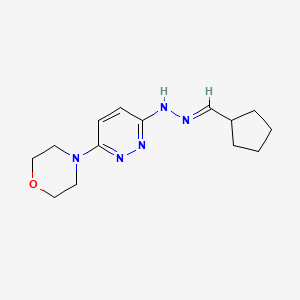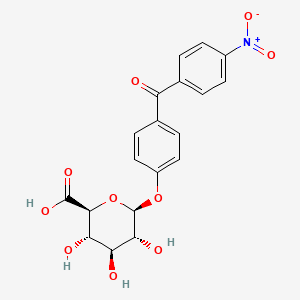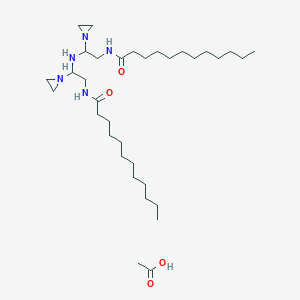
N,N'-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate is a complex organic compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of ethylene diamine and dodecanoyl chloride under controlled conditions to form the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure the proper formation of the compound .
Industrial Production Methods: In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate depend on the specific reaction conditions and reagents used. These products often include modified versions of the original compound with enhanced or altered properties .
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate molecular interactions and pathways. In medicine, the compound is explored for its potential therapeutic effects and drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate include other bis(dodecanamide) derivatives and compounds with similar structural features. These compounds often share similar properties and applications but may differ in their specific interactions and effects .
Uniqueness: N,N’-(Iminobis(ethyleneiminoethylene))bis(dodecanamide) monoacetate stands out due to its unique structure, which allows for versatile interactions and applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Eigenschaften
CAS-Nummer |
94023-34-4 |
|---|---|
Molekularformel |
C34H67N5O4 |
Molekulargewicht |
609.9 g/mol |
IUPAC-Name |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(dodecanoylamino)ethyl]amino]ethyl]dodecanamide |
InChI |
InChI=1S/C32H63N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-31(38)33-27-29(36-23-24-36)35-30(37-25-26-37)28-34-32(39)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h29-30,35H,3-28H2,1-2H3,(H,33,38)(H,34,39);1H3,(H,3,4) |
InChI-Schlüssel |
OKWRGCCPJJERNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


